[1',2',3',4',5'-13C5]Inosine
Description
Fundamental Principles of Stable Isotope Tracing for Metabolic Pathway Elucidation
Stable isotope tracing is a cornerstone of metabolic research, enabling the detailed mapping of metabolic pathways. nih.govspringernature.com The fundamental principle involves introducing a substrate enriched with a stable isotope, such as ¹³C, into a biological system. bitesizebio.com This "labeled" substrate is metabolically indistinguishable from its naturally occurring counterpart. bitesizebio.com As the labeled substrate is processed through various enzymatic reactions, the isotope is incorporated into downstream metabolites. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled atoms in these metabolites. bitesizebio.comnih.gov This allows for the qualitative identification of active metabolic routes and the relative contribution of different substrates to the synthesis of a particular molecule. nih.govspringernature.com
The choice of the isotopic tracer is critical and dictates the specific metabolic pathways that can be investigated. nih.gov For instance, using ¹³C-labeled glucose can illuminate the pathways of glycolysis and the tricarboxylic acid (TCA) cycle. biorxiv.org This approach provides a dynamic view of metabolism, a significant advantage over traditional metabolomics which often provides only a static snapshot of metabolite levels. bitesizebio.com
Methodological Advancement of Labeled Precursors in Quantitative Metabolic Flux Analysis
While qualitative tracing reveals the connections within the metabolic network, quantitative metabolic flux analysis (MFA) aims to determine the absolute rates of metabolic reactions. nih.govnumberanalytics.com This is achieved by introducing a labeled precursor and measuring the isotopic labeling patterns of intracellular metabolites at a metabolic steady state. nih.gov The distribution of different isotopologues (molecules that differ only in their isotopic composition) in the downstream metabolites provides a wealth of information about the relative fluxes through converging and diverging pathways. rsc.orgacs.org
The development of sophisticated analytical techniques, particularly high-resolution mass spectrometry, has significantly advanced the field of MFA. nih.govspringernature.com These methods allow for precise measurement of isotopologue distributions, which are then used in computational models to estimate intracellular fluxes. oup.com ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become a powerful and widely used method to study the central carbon metabolism of various biological systems. rsc.org
Academic and Research Significance of [1',2',3',4',5'-13C5]Inosine in Advanced Metabolomics
This compound is a specialized, isotopically labeled form of inosine (B1671953), an endogenous purine (B94841) nucleoside. medchemexpress.commedchemexpress.com Its significance in advanced metabolomics stems from the specific labeling of all five carbon atoms on its ribose sugar component. This comprehensive labeling allows researchers to trace the fate of the entire ribose moiety as it is metabolized.
Inosine itself plays a multifaceted role in cellular metabolism and signaling. nih.govmedchemexpress.com By using the ¹³C₅-labeled variant, researchers can investigate the pathways of purine metabolism, including both salvage and de novo synthesis pathways. The labeled ribose can be tracked as it is incorporated into other nucleotides or catabolized. This makes this compound a valuable tool for studying nucleotide metabolism, which is fundamental to processes like DNA and RNA synthesis, cellular energy homeostasis, and signaling.
Furthermore, the use of such extensively labeled compounds can improve the accuracy of metabolite identification and quantification in complex biological samples. The distinct mass shift caused by the five ¹³C atoms makes it easier to distinguish the labeled inosine and its metabolic products from the background of other molecules in a mass spectrometry analysis. acs.org This enhanced analytical clarity is crucial for obtaining reliable data in metabolomics studies.
Table 1: Key Concepts in Stable Isotope Tracing
| Term | Definition |
| Stable Isotope | A non-radioactive form of an element containing a different number of neutrons. |
| Isotope Tracing | A technique to track the movement of an isotope through a system. |
| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. |
| Metabolomics | The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. |
| Mass Spectrometry | An analytical technique that measures the mass-to-charge ratio of ions. |
| This compound | An inosine molecule where the five carbon atoms of the ribose sugar have been replaced with the stable isotope carbon-13. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |
InChI Key |
UGQMRVRMYYASKQ-DPSGQCENSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Methodological Framework for 1 ,2 ,3 ,4 ,5 13c5 Inosine Tracing Studies
Experimental Design Considerations for [1',2',3',4',5'-13C5]Inosine Tracer Applications
The design of an isotope tracing study is paramount to obtaining meaningful and interpretable data. nih.gov Key considerations include the biological system under investigation, the specific metabolic questions being addressed, and the duration of the labeling experiment to achieve an informative isotopic steady state or to capture dynamic changes. nih.govnih.gov
Isotope tracing studies with this compound are frequently conducted in vitro using cell cultures, which allow for a highly controlled environment. Both adherent and suspension cell lines can be utilized, with the choice depending on the cell type and experimental goals. thermofisher.com
Standard protocols involve culturing cells in a defined medium to a specific density, often the logarithmic growth phase, to ensure active metabolism. thermofisher.comyoutube.com The experiment is initiated by replacing the standard medium with a medium containing the this compound tracer. Controlled metabolic perturbations, such as the introduction of a drug or a change in nutrient availability, can be applied simultaneously or after a period of labeling to investigate their impact on inosine (B1671953) metabolism.
Table 1: Typical Cell Culture Parameters for Isotope Tracing Experiments
| Parameter | Recommendation | Rationale |
| Cell Type | Adherent or Suspension | Dependent on research question and cell model. |
| Culture Vessel | Tissue-culture treated flasks, plates, or dishes | Provides appropriate surface for adherent cells or volume for suspension cells. thermofisher.com |
| Growth Medium | Defined basal medium (e.g., DMEM, RPMI-1640) + supplements | Ensures reproducibility and control over nutrient composition. |
| Serum | Dialyzed Fetal Bovine Serum (dFBS) | Minimizes the concentration of unlabeled endogenous metabolites (like inosine) that would compete with the tracer. youtube.com |
| Growth Phase | Logarithmic (Exponential) Phase | Cells are most metabolically active and uniform, leading to consistent tracer incorporation. thermofisher.com |
| Incubation | 37°C, 5% CO₂ in a humidified incubator | Standard conditions for mammalian cell culture. |
| Tracer Introduction | Replace standard medium with tracer-containing medium | Precisely times the start of the labeling experiment. |
The specific labeling pattern of this compound is what makes it a highly informative tracer. Since all five carbons of the ribose ring are labeled, their fate can be tracked as a single unit or as they are broken down and re-incorporated into other molecules. researchgate.net This strategy is particularly powerful for dissecting the pathways that utilize the ribose moiety of nucleosides.
When this compound enters a cell, it can be metabolized by purine (B94841) nucleoside phosphorylase (PNP) to yield hypoxanthine (B114508) and [1,2,3,4,5-¹³C₅]ribose-1-phosphate. nih.gov The labeled ribose-1-phosphate (B8699412) can then be converted to [1,2,3,4,5-¹³C₅]ribose-5-phosphate, a key entry point into the pentose (B10789219) phosphate (B84403) pathway (PPP). Analysis of the labeling patterns (mass isotopomer distributions) of PPP intermediates, glycolysis metabolites, and newly synthesized nucleotides can reveal the flux through these pathways. nih.gov For example, observing an M+5 labeled lactate (B86563) would indicate that the full carbon skeleton of the ribose was catabolized through glycolysis.
Table 2: Illustrative Metabolic Fate of the ¹³C₅-Ribose Moiety
| Initial Tracer | Key Downstream Metabolite | Expected Labeling Pattern (Mass Isotopologue) | Metabolic Pathway Implication |
| [1',2',3',4',5'-¹³C₅]Inosine | [1,2,3,4,5-¹³C₅]Ribose-5-Phosphate | M+5 | Purine Salvage / Pentose Phosphate Pathway Entry |
| [1',2',3',4',5'-¹³C₅]Inosine | Fructose-6-Phosphate | M+5 | Non-oxidative Pentose Phosphate Pathway |
| [1',2',3',4',5'-¹³C₅]Inosine | Glyceraldehyde-3-Phosphate | M+2 or M+3 | Pentose Phosphate Pathway / Glycolysis |
| [1',2',3',4',5'-¹³C₅]Inosine | Lactate / Pyruvate | M+3 | Glycolysis |
| [1',2',3',4',5'-¹³C₅]Inosine | Ribonucleotides (e.g., ATP, GTP) | M+5 (in the ribose part) | Nucleotide Salvage / Synthesis |
Rigorous Sample Preparation for this compound-Derived Metabolite Profiling
The transition from a live biological state to a stable sample for analysis is a critical step where significant artifacts can be introduced. The goal is to instantly halt all enzymatic activity (quenching) and efficiently extract the metabolites of interest. nih.gov
Metabolic reactions occur on a timescale of seconds or less; therefore, rapid and effective quenching is essential to preserve the in vivo metabolic state at the time of sampling. osti.gov For cell culture experiments, this involves quickly separating the cells from the tracer-containing medium and inactivating all enzymes.
Several methods have been developed, with cold solvent quenching being the most common. nih.gov This typically involves washing the cells with an ice-cold solution and then adding a cold organic solvent mixture, such as 80% methanol, to precipitate proteins and extract small molecule metabolites. youtube.com An alternative is hot solvent quenching (e.g., with hot ethanol (B145695) or isopropanol), which combines quenching and extraction into a single step and can be effective, though it may not differentiate between intracellular and extracellular metabolites. nih.gov The choice of method must be validated for the specific cell type to ensure minimal metabolite leakage and complete enzyme inactivation. nih.gov
Table 3: Comparison of Common Quenching and Extraction Methods
| Method | Procedure | Advantages | Disadvantages |
| Cold Methanol Quenching | Rapid rinsing of cells followed by immersion in cold (-40°C to -80°C) 60-80% methanol. nih.govosti.gov | Widely used, good inactivation of metabolism, separates intracellular metabolites. nih.gov | Potential for cell lysis and metabolite leakage if not optimized. nih.gov |
| Hot Solvent Quenching | Direct addition of hot (e.g., 75°C) ethanol or isopropanol (B130326) to the cell culture. nih.gov | Combines quenching and extraction in one step, avoids some issues of cold shock. nih.gov | Does not distinguish between intracellular and extracellular pools, potential for heat-labile metabolite degradation. nih.gov |
| Rapid Filtration | Quickly passing the cell suspension through a filter to separate cells from medium, followed by immediate solvent extraction. osti.gov | Very fast separation, effective for suspension cultures. | Can induce cellular stress, potential for filter clogging. |
Quantitative metabolomics relies on the use of internal standards to correct for variations that can occur during sample preparation and analytical measurement. isolife.nlthermofisher.com Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their unlabeled (endogenous) counterparts, but they are distinguishable by their mass. thermofisher.com
In a this compound tracing experiment, a common strategy is to spike a universally ¹³C-labeled biological extract (e.g., from yeast or algae grown on ¹³C-glucose) into each sample at the very beginning of the extraction process. isolife.nlacs.org This provides a labeled internal standard for a wide range of metabolites, which helps to normalize for extraction efficiency, matrix effects in the mass spectrometer, and other sources of analytical variability, thereby improving the accuracy and reproducibility of quantification. isolife.nlthermofisher.com
Advanced Analytical Techniques for this compound and its Metabolic Derivatives
The analysis of isotope tracing experiments requires powerful analytical platforms capable of separating complex mixtures of metabolites and accurately measuring the mass distribution of each compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technology for this purpose. nih.govfrontiersin.org
LC separates the metabolites based on their physicochemical properties, and the MS detects and quantifies them based on their mass-to-charge ratio. researchgate.net High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are essential for resolving the different isotopologues (e.g., M+0, M+1, M+2, etc.) of a single metabolite. nih.gov
The data obtained is a mass isotopomer distribution (MID) or mass distribution vector (MDV) for each detected metabolite. nih.gov This vector describes the fractional abundance of each isotopologue. By analyzing the MIDs of inosine and its downstream products, researchers can calculate the degree of label incorporation and infer the activity of the metabolic pathways involved. nih.govnih.gov Software tools like IsoCor or INCA are then used to correct for the natural abundance of ¹³C and to perform metabolic flux analysis. nih.govnih.gov
Table 4: Example LC-MS/MS Parameters for Purine Metabolite Analysis
| Parameter | Description | Example Setting |
| LC Column | Stationary phase for separation | HILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18 columns are common for polar metabolites. researchgate.netresearchgate.net |
| Mobile Phase | Solvents used to elute metabolites | A gradient of water and acetonitrile (B52724) with additives like ammonium (B1175870) acetate (B1210297) or formic acid. thermofisher.com |
| Mass Spectrometer | Type of instrument | High-Resolution MS (e.g., Q-Exactive Orbitrap, TOF-MS). nih.gov |
| Ionization Mode | Method to generate ions | Electrospray Ionization (ESI), typically in both positive and negative modes to capture a wider range of metabolites. |
| Scan Mode | Data acquisition method | Full scan to detect all ions within a mass range, followed by data-dependent MS/MS (tandem mass spectrometry) for structural confirmation. |
| Data Analysis | Software for processing | XCMS for peak picking, IsoCor for natural abundance correction, INCA for flux modeling. nih.govnih.govnih.gov |
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Isotopic Enrichment Analysis
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a cornerstone technique for analyzing the isotopic enrichment of metabolites in studies using this compound. UPLC provides high-resolution separation of complex biological mixtures, allowing for the distinction of individual metabolites. The separated compounds are then introduced into a QTOF mass spectrometer, which offers high mass accuracy and resolution. This is crucial for distinguishing between the naturally occurring isotopes and the 13C-labeled isotopologues derived from this compound.
The high sensitivity of UPLC-QTOF-MS allows for the detection and quantification of low-abundance metabolites, providing a comprehensive view of the metabolic landscape. nih.gov The data generated reveals the mass distribution of each metabolite, indicating the number of 13C atoms incorporated from the inosine tracer. This information is fundamental for understanding the flow of carbon through various metabolic pathways.
High-Resolution Mass Spectrometry Data Acquisition and Isotope Ratio Measurement Strategies
High-resolution mass spectrometry is essential for accurately measuring isotope ratios in metabolomics studies. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap MS provide the necessary mass accuracy to resolve and unambiguously identify 13C-labeled metabolites from the complex background of a biological sample. nih.gov
Data acquisition strategies are designed to maximize the information obtained from the labeled experiment. This often involves targeted approaches, focusing on specific metabolites of interest, or untargeted approaches that aim to capture a global snapshot of the metabolome. In both cases, the precise measurement of the relative abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) is critical. This isotope ratio data forms the basis for calculating metabolic fluxes.
Integration of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complementary Isotope Positional Enrichment Analysis
For instance, different pathways for glucose metabolism will result in distinct arrangements of 13C atoms in downstream metabolites. nih.gov By integrating NMR data with MS data, researchers can obtain a more complete and unambiguous picture of metabolic fluxes. nih.gov 2D NMR techniques, such as 1H-13C HSQC, are particularly powerful for resolving and assigning the signals from labeled carbons. nih.gov
Computational Data Analysis and Interpretation in this compound-based Fluxomics
The vast amount of data generated from this compound tracing studies necessitates sophisticated computational tools for analysis and interpretation.
Metabolite Identification and Quantitative Isotopic Enrichment Profiling
The first step in data analysis is the identification of metabolites and the quantification of their isotopic enrichment. This is typically achieved by comparing the acquired mass spectra to spectral libraries and databases. Software tools are then used to correct for the natural abundance of 13C and to calculate the mass isotopomer distribution (MID) for each identified metabolite. The MID represents the fractional abundance of each isotopologue and is a key input for flux analysis. embopress.org
Table 1: Example of Mass Isotopomer Distribution (MID) for a Metabolite
| Isotopologue | Mass Shift | Fractional Abundance |
| M+0 | 0 | 0.20 |
| M+1 | 1 | 0.35 |
| M+2 | 2 | 0.25 |
| M+3 | 3 | 0.15 |
| M+4 | 4 | 0.05 |
| M+5 | 5 | 0.00 |
This table illustrates a hypothetical MID for a metabolite downstream of this compound metabolism, showing the relative proportions of molecules with different numbers of incorporated 13C atoms.
Metabolic Network Reconstruction and Flux Estimation through Computational Modeling
Once the isotopic enrichment data is obtained, it is used to constrain a computational model of the relevant metabolic network. nih.gov This model is a mathematical representation of the biochemical reactions occurring within the cell. By fitting the experimental MID data to the model, it is possible to estimate the rates (fluxes) of the individual reactions in the network. nih.govnih.gov
This process, known as 13C-Metabolic Flux Analysis (13C-MFA), involves solving a complex optimization problem to find the set of fluxes that best explains the observed labeling patterns. nih.gov Several software packages are available to perform these calculations, enabling researchers to quantify the flow of carbon through the metabolic system. nih.gov
Advanced Statistical and Bioinformatics Approaches in Stable Isotope Metabolomics Data Analysis
The analysis of stable isotope labeling data benefits from a variety of advanced statistical and bioinformatics approaches. nih.gov These methods are used to assess the statistical significance of observed changes in metabolic fluxes and to integrate the fluxomics data with other omics data, such as transcriptomics and proteomics.
Multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), can be used to identify patterns in the data and to distinguish between different experimental conditions. nih.gov These approaches help to extract meaningful biological insights from the complex datasets generated in this compound tracing studies.
Applications of 1 ,2 ,3 ,4 ,5 13c5 Inosine in Purine Metabolism Research
Elucidation of Purine (B94841) Catabolic Pathways via [1',2',3',4',5'-13C5]Inosine Tracing
The degradation of purines is a fundamental cellular process. The use of this compound has enabled researchers to meticulously track the breakdown of inosine (B1671953) and the subsequent metabolic pathways of its constituent parts.
Tracing Inosine Degradation and Ribose-1-Phosphate (B8699412) Generation
Inosine is catabolized by the enzyme purine nucleoside phosphorylase (PNP) into hypoxanthine (B114508) and ribose-1-phosphate. nih.gov By employing this compound, researchers can follow the ¹³C-labeled ribose as it is cleaved from the inosine molecule. This has been critical in confirming that the ribose subunit of inosine can be shunted into central carbon metabolism to generate ATP and essential biosynthetic precursors. nih.gov Isotope tracer studies using this compound have demonstrated that the ribose derived from nucleosides can fuel key carbon metabolic pathways to sustain cell survival under starved conditions. nih.govnih.gov
Analysis of Carbon Flow through Hypoxanthine and Xanthine (B1682287) Derivatives
Following the initial breakdown of inosine, the resulting hypoxanthine is further metabolized. nih.gov The purine base is converted to xanthine and subsequently to uric acid by the enzyme xanthine oxidase. nih.gov While the carbon atoms of the purine ring in this compound are not labeled, the ability to trace the ribose moiety provides an indirect but powerful method to study the flux through this catabolic route. When cells are supplied with this compound, the rate of hypoxanthine and xanthine production can be correlated with the utilization of the labeled ribose, offering a more complete picture of purine breakdown.
Investigating Purine Salvage Pathways Using this compound
In addition to catabolism, cells can recycle purine bases and nucleosides through salvage pathways. nih.govnih.gov These pathways are crucial for maintaining nucleotide pools and are often favored over the more energy-intensive de novo synthesis. nih.gov Unexpectedly, adenine (B156593) and inosine have been identified as highly effective circulating precursors for supplying purine nucleotides to tissues and tumors, whereas hypoxanthine is rapidly broken down and not well salvaged in the body. nih.gov
Interplay between De Novo Purine Biosynthesis and this compound Metabolism
Cells can synthesize purines from scratch via the de novo synthesis pathway, a multi-step process that consumes significant energy. researchgate.netnih.gov This pathway is essential for proliferating cells but is also active in many other tissues. nih.gov The interplay between de novo synthesis and salvage pathways is complex and can be investigated using this compound.
By simultaneously tracing the incorporation of labeled precursors for de novo synthesis (e.g., ¹³C-labeled glucose or ¹⁵N-labeled amino acids) and this compound, a comprehensive picture of purine metabolism can be constructed. Such dual-labeling experiments allow for the direct comparison of the flux through both pathways under various physiological and pathological conditions. For instance, quantitative metabolic analysis has shown a comparable contribution from both de novo synthesis and salvage pathways in maintaining purine nucleotide pools in tumors. nih.gov This highlights the metabolic flexibility of cancer cells and the importance of both pathways in sustaining their growth.
1 ,2 ,3 ,4 ,5 13c5 Inosine in Central Carbon Metabolism and Bioenergetic Studies
Tracing [1',2',3',4',5'-13C5]Inosine-Derived Ribose into Glycolytic Pathways
Once this compound enters a cell, it can be catabolized, releasing the 13C-labeled ribose-1-phosphate (B8699412). This labeled ribose can then enter central carbon metabolism. Research has demonstrated that the carbon-13 atoms from the ribose of inosine (B1671953) can be traced into key intermediates of the glycolytic pathway.
In human effector T cells (Teff cells) cultured in a glucose-free environment, this compound was shown to be metabolized as extensively as [13C6]glucose. nih.gov The study tracked the incorporation of 13C into glycolytic metabolites, revealing fully 13C-labeled isotopologues of phosphoenolpyruvate (B93156) (PEP), pyruvate, and lactate (B86563). nih.gov This indicates that the ribose moiety of inosine can effectively fuel glycolysis in the absence of glucose.
Similarly, in glial cells under glucose deprivation and mitochondrial inhibition, the ribose part of inosine is converted to phosphorylated glycolytic intermediates. nih.gov This conversion and subsequent catabolism through glycolysis were shown to be essential for producing the ATP necessary to maintain cell membrane integrity. nih.gov
Table 1: Tracing of this compound into Glycolytic Intermediates
| Cell Type | Condition | Labeled Metabolites Detected | Research Finding |
|---|---|---|---|
| Human Teff Cells | Glucose-Free | Phosphoenolpyruvate, Pyruvate, Lactate | Inosine's ribose is a significant source for glycolysis. nih.gov |
| Glial Cells | Glucose Deprivation | Phosphorylated Glycolytic Intermediates | Ribose from inosine fuels glycolysis for ATP production. nih.gov |
| Dentate Granule Cells | Acute Stimulation | Lower Glycolysis Intermediates | Exogenously applied inosine supplies carbon to lower glycolysis. researchgate.net |
Contribution of this compound-Derived Carbon to the Pentose (B10789219) Phosphate (B84403) Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. nih.gov The ribose from inosine can directly enter the non-oxidative branch of the PPP.
Studies using this compound have shown that its ribose subunit can feed into the PPP. nih.gov In human Teff cells, the metabolism of the labeled inosine led to the formation of [13C]Fructose-6-phosphate and [13C]Glucose-6-phosphate, which are key intermediates that link the PPP with glycolysis. nih.gov The inhibition of purine (B94841) nucleoside phosphorylase (PNP), an enzyme that breaks down inosine, was found to suppress the catabolism of the ribose subunit of inosine through the PPP. nih.gov
In dentate granule cells, exogenously applied [13C5]inosine was shown to supply carbon atoms to the non-oxidative PPP. researchgate.net This highlights the versatility of inosine as a carbon source that can be funneled into different metabolic pathways based on cellular needs.
Table 2: Contribution of this compound to the Pentose Phosphate Pathway
| Cell Type | Labeled Metabolites Detected | Research Finding |
|---|---|---|
| Human Teff Cells | [13C]Fructose-6-phosphate, [13C]Glucose-6-phosphate | Ribose from inosine enters the PPP and connects to glycolysis. nih.gov |
| Dentate Granule Cells | Pentose Phosphates | Inosine provides carbon for the non-oxidative PPP. researchgate.net |
Integration of this compound Carbon Atoms into the Tricarboxylic Acid (TCA) Cycle
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for generating energy and biosynthetic precursors. nih.govsemanticscholar.org The carbon atoms from the ribose of inosine, after being processed through glycolysis to pyruvate, can enter the TCA cycle.
In human Teff cells, tracing studies with this compound revealed the presence of [13C2]isotopologues of Krebs cycle metabolites. nih.gov This demonstrates that the carbon backbone of inosine-derived ribose is incorporated into the TCA cycle, contributing to the pool of intermediates.
Furthermore, research on breast cancer cells under glucose starvation has shown that inosine supplementation stimulates the synthesis of nascent TCA cycle enzymes, such as citrate (B86180) synthase and aconitase 1. nih.govnih.gov This leads to enhanced oxidative phosphorylation and an accumulation of TCA cycle intermediates like iso-citric acid. nih.govnih.gov This suggests that inosine not only provides carbon for the TCA cycle but also upregulates the machinery of this pathway.
Table 3: Integration of this compound into the TCA Cycle
| Cell Type | Labeled Metabolites/Enzymes | Research Finding |
|---|---|---|
| Human Teff Cells | [13C2]Isotopologues of Krebs Cycle Metabolites | Inosine-derived carbon is integrated into the TCA cycle. nih.gov |
| Breast Cancer Cells | Citrate Synthase, Aconitase 1, Iso-citric acid | Inosine enhances mitochondrial respiration by inducing TCA cycle enzyme synthesis. nih.govnih.gov |
Energetic Implications of Inosine-Derived Carbon Fueling under Glucose-Deprived Conditions
Under conditions of glucose scarcity, cells must turn to alternative fuel sources to meet their energy demands. semanticscholar.org Inosine has emerged as a crucial alternative carbon source that can support cell survival and function in such stressful environments. nih.gov
Studies on glial cells have shown that in the absence of glucose, inosine can preserve cell viability by providing the ribose moiety for ATP production through glycolysis. nih.gov The addition of inosine to glial cells subjected to glucose deprivation and mitochondrial inhibition retarded the decline in ATP levels. nih.gov
In cancer cells, particularly under nutrient-poor conditions found in the tumor microenvironment, inosine has been shown to promote cell survival. nih.govnih.gov It achieves this not only by serving as a direct energy source but also by acting as a signaling molecule that enhances mitochondrial respiration. nih.govnih.gov This highlights the dual role of inosine in both directly fueling and regulating cellular bioenergetics during glucose deprivation. The protective effect of inosine has also been observed in astroglial cultures subjected to combined glucose-oxygen deprivation. nih.gov
Table 4: Energetic Contributions of Inosine under Glucose Deprivation
| Cell Type | Condition | Key Finding |
|---|---|---|
| Glial Cells | Glucose Deprivation & Mitochondrial Inhibition | Inosine preserves cell viability by maintaining ATP levels. nih.gov |
| Breast Cancer Cells | Nutrient Starvation | Inosine promotes survival by serving as an energy source and enhancing mitochondrial respiration. nih.govnih.gov |
| Astroglial Cultures | Combined Glucose-Oxygen Deprivation | Inosine provides a protective effect against cellular injury. nih.gov |
Investigation of Metabolic Reprogramming and Cellular Adaptations with 1 ,2 ,3 ,4 ,5 13c5 Inosine
[1',2',3',4',5'-13C5]Inosine Tracing in Cancer Cell Metabolism
Metabolic reprogramming is a recognized hallmark of cancer, where malignant cells alter their metabolic pathways to fuel rapid proliferation and survive in often harsh tumor microenvironments. nih.govescholarship.org Purine (B94841) metabolism is central to these alterations, providing the necessary building blocks for nucleic acid synthesis and energy currency for cellular processes. nih.gov
Characterization of Purine Metabolism Alterations in Neoplastic Transformation
Cancer cells exhibit a heightened demand for purines to sustain their unrestricted growth. nih.gov This results in an upregulation of the de novo purine biosynthetic pathway, a multi-step enzymatic process that produces inosine (B1671953) 5'-monophosphate (IMP), the precursor for other purines like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govnih.gov Studies have noted that high concentrations of purine metabolites are a feature of many tumor cells. nih.gov This dependency on purine availability has historically been exploited by some of the earliest chemotherapy drugs, known as purine antimetabolites, which block DNA synthesis and halt cell growth. nih.gov The complex machinery for purine synthesis, sometimes organized into structures called purinosomes, is closely linked to the cell cycle and is a key area of investigation in cancer biology. nih.gov
Inosine's Role in Sustaining Cancer Cell Survival under Nutrient Deprivation through Ribose Fueling
The tumor microenvironment is often characterized by limited availability of essential nutrients like glucose due to poor and inefficient blood supply. escholarship.orgnih.gov To survive these nutrient-poor conditions, cancer cells demonstrate metabolic flexibility, utilizing alternative carbon sources. nih.govnih.gov Research has identified inosine as one such alternative fuel.
Using this compound as a tracer, scientists have demonstrated that cancer cells can take up inosine and cleave it into hypoxanthine (B114508) and a 13C-labeled ribose-1-phosphate (B8699412). This labeled ribose can then enter central carbon metabolism, specifically the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, to generate ATP and biosynthetic precursors. biorxiv.org This capability allows cancer cells to maintain energy production and viability even when glucose is scarce. nih.govnih.gov For instance, in breast cancer cells under glucose starvation, inosine supplementation was shown to stimulate the synthesis of key TCA cycle enzymes, enhancing mitochondrial respiration and promoting cell survival. nih.gov
Impact of Purine Nucleoside Phosphorylase Inhibition on this compound-Derived Fluxes
The metabolic utilization of inosine is critically dependent on the enzyme Purine Nucleoside Phosphorylase (PNP), which catalyzes the phosphorolytic cleavage of inosine into hypoxanthine and ribose-1-phosphate. biorxiv.orgnih.gov Inhibiting PNP is therefore a strategy to modulate the metabolic pathways fueled by inosine.
Studies using this compound in conjunction with PNP inhibitors, such as Forodesine (Foro), have provided direct evidence of this dependency. When PNP is inhibited, the flux of the 13C-labeled ribose from inosine into central carbon metabolism is significantly reduced. biorxiv.org This demonstrates that PNP activity is a limiting factor for the cell's ability to use inosine as an alternative fuel source. biorxiv.orgnih.gov Such findings highlight that targeting PNP could be a therapeutic strategy to disrupt this metabolic salvage pathway in cancer cells under nutrient stress.
Interconnectivity with Unfolded Protein Response (UPR) and Autophagy Mechanisms in Metabolic Stress
Nutrient deprivation, the very condition that drives cancer cells to utilize alternative fuels like inosine, is a potent form of cellular stress. nih.gov This stress triggers adaptive responses, most notably the Unfolded Protein Response (UPR) and autophagy. nih.govnih.gov The UPR is activated when the protein-folding capacity of the endoplasmic reticulum (ER) is overwhelmed, a common occurrence in rapidly proliferating cancer cells. nih.gov Autophagy is a cellular recycling process where damaged organelles and protein aggregates are degraded to provide raw materials during times of starvation. nih.gov
While direct tracing studies linking this compound to UPR and autophagy are emerging, the connection is clear. The metabolic stress from nutrient scarcity that elevates inosine utilization simultaneously activates the UPR and autophagy as survival mechanisms. nih.gov Autophagy can promote cell survival during nutrient deprivation by recycling cellular components to sustain metabolism. nih.gov The UPR also initially aims to restore homeostasis, in part by reducing the protein load on the ER. nih.govnih.gov Therefore, the metabolic pathway traced by this compound is part of a broader integrated stress response network that allows cancer cells to adapt and survive in challenging metabolic landscapes.
This compound in Immunometabolism Research
Immunometabolism is a field that explores the intricate relationship between metabolic pathways and immune cell function. Just as cancer cells require metabolic reprogramming, immune cells like T-cells must adapt their metabolism to mount an effective response.
Inosine's Contribution to T-cell Survival and Metabolic Support in Glucose Scarcity
The tumor microenvironment is not only challenging for cancer cells but also for infiltrating immune cells, such as effector T-cells (Teff), which are critical for anti-tumor immunity. biorxiv.org These T-cells often face a glucose-depleted environment, which can impair their function and survival. nih.govnih.gov
Stable Isotope-Resolved Metabolomics (SIRM) using this compound has revealed that, much like some cancer cells, T-cells can utilize inosine as an alternative carbon source. nih.govbiorxiv.org In glucose-free conditions, Teff cells can process the ribose moiety of inosine, channeling it into central carbon metabolism to support their proliferation and survival. biorxiv.org The inosine-derived ribose contributes to both ATP production and the synthesis of biosynthetic precursors necessary for effector functions. nih.govbiorxiv.org This finding is significant as it suggests that the availability of alternative nutrients like inosine in the tumor microenvironment can directly influence the effectiveness of T-cell-based immunotherapies. nih.gov
Data Tables
Table 1: Metabolic Fate of this compound in Effector T-cells (Teff) under Glucose-Free Conditions This table summarizes the findings from stable isotope tracing experiments.
| Metabolite Category | Key Labeled Metabolites Detected | Metabolic Pathway | Implication |
| Glycolysis | Lactate (B86563) (m+3) | Glycolysis | Inosine-derived ribose is processed through glycolysis to produce energy. |
| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate (m+5) | Pentose Phosphate Pathway | Supports nucleotide biosynthesis and production of NADPH for redox balance. |
| TCA Cycle | Citrate (B86180) (m+2), Malate (m+2) | Tricarboxylic Acid Cycle | Indicates that carbons from ribose contribute to mitochondrial energy production. |
| Amino Acids | Alanine (m+3), Aspartate (m+2) | Anaplerosis / Biosynthesis | Demonstrates use of inosine-derived carbons for building new amino acids. |
Data adapted from in vitro metabolic flux studies on human T-cells. biorxiv.org
Tracing this compound Fluxes in Immune Cell Activation and Differentiation
The metabolic reprogramming that accompanies immune cell activation and differentiation is critical for a robust and effective immune response. nih.govnih.gov Naïve and memory T cells typically rely on oxidative phosphorylation for energy. biorxiv.org However, upon activation, effector T (Teff) cells switch to aerobic glycolysis, the pentose phosphate pathway (PPP), and glutaminolysis to support their rapid proliferation and effector functions. nih.govbiorxiv.org The use of stable isotope-labeled metabolites, such as this compound, has been instrumental in dissecting these complex metabolic pathways. nih.govbiorxiv.org This specific tracer, with its carbon-13 labeled ribose moiety, allows for the precise tracking of inosine-derived carbon through central carbon metabolism, providing insights into how immune cells utilize alternative nutrient sources, particularly in nutrient-deprived environments like solid tumors. nih.govbiorxiv.org
Research has demonstrated that effector T cells can utilize inosine as an alternative carbon source to glucose to fuel their metabolic needs, supporting both cell growth and function. nih.gov When T cells are cultured with this compound, the labeled ribose is cleaved from the hypoxanthine base by the enzyme purine nucleoside phosphorylase (PNP). nih.gov The resulting ribose-1-phosphate, now carrying the 13C label, can then enter central metabolic pathways. nih.govbiorxiv.org
Studies have shown that the inosine-derived ribose can fuel key metabolic pathways essential for T cell proliferation and survival. nih.govbiorxiv.org By employing a stable-isotope-based metabolomics approach, researchers have compared the metabolic routes of the ribose from this compound with that of glucose. nih.govbiorxiv.org These investigations have revealed that the 13C-labeled ribose enters the pentose phosphate pathway (PPP) and can be further metabolized through glycolysis and the Krebs cycle. nih.gov This metabolic flexibility allows effector T cells to maintain their bioenergetic and biosynthetic needs even under glucose-restricted conditions, a common feature of the tumor microenvironment. nih.govbiorxiv.org
The catabolism of the ribose subunit from inosine provides both metabolic energy in the form of ATP and essential biosynthetic precursors. biorxiv.orgbiorxiv.org This capability has significant implications for anti-tumor immunity, as inosine supplementation has been shown to enhance the anti-tumor efficacy of both immune checkpoint blockade and adoptive T-cell transfer therapies in preclinical models. nih.gov
Furthermore, the immunomodulatory effects of inosine are not limited to T cells. Inosine has been shown to promote the polarization of macrophages toward the pro-inflammatory M1 phenotype, which is involved in anti-tumor responses. mdpi.com While these studies did not specifically use this compound to trace metabolic fluxes in macrophages, they highlight the broader role of inosine in shaping immune cell function. mdpi.com Another compound, inosine pranobex, has been found to enhance the cytotoxicity of natural killer (NK) cells by inducing their metabolic activation. nih.gov
The tracing of this compound in activated human T cells has provided direct evidence of its catabolism and entry into central carbon metabolism. The following table summarizes the observed distribution of 13C atoms in key metabolites of the pentose phosphate pathway, glycolysis, and the Krebs cycle after 24 hours of incubation with the tracer.
| Metabolite | Number of 13C Atoms | Isotope Distribution | Pathway |
| Sedoheptulose-7-phosphate | 2, 5, or 7 | M2, M5, M7 | Pentose Phosphate Pathway |
| Ribose-5-phosphate | 5 | M5 | Pentose Phosphate Pathway |
| Fructose-6-phosphate | 2, 3, or 5 | M2, M3, M5 | Glycolysis / PPP |
| Glucose-6-phosphate | 2, 3, or 5 | M2, M3, M5 | Glycolysis / PPP |
| 3-Phosphoglycerate | 2 or 3 | M2, M3 | Glycolysis |
| Lactate | 2 or 3 | M2, M3 | Glycolysis |
| Citrate | 2 | M2 | Krebs Cycle |
| Malate | 2 | M2 | Krebs Cycle |
| Table based on data from tracing experiments in activated human T cells. nih.gov |
These findings underscore the importance of inosine as a metabolic substrate for immune cells, particularly for effector T cells operating in challenging metabolic landscapes. The ability to trace the metabolic fate of this compound has been pivotal in uncovering this alternative fueling mechanism, which has significant therapeutic potential for enhancing anti-tumor immunity. nih.govbiorxiv.org
Future Directions and Emerging Research Avenues for 1 ,2 ,3 ,4 ,5 13c5 Inosine Tracer Applications
Integration of [1',2',3',4',5'-13C5]Inosine Fluxomics Data with Multi-Omics Approaches
The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of biological systems. nih.gov Combining fluxomics data from this compound with these other datasets can offer a more holistic understanding of cellular function and dysfunction. nih.gov This multi-omics approach allows researchers to connect changes in metabolic pathways with alterations in gene expression, protein levels, and metabolite concentrations. nih.gov
For instance, in the context of sepsis-associated acute kidney injury (SA-AKI), a multi-omics approach identified inosine (B1671953) as a key metabolite. nih.gov By integrating metabolomics and proteomics, researchers were able to construct a correlation network that highlighted core metabolites, including inosine, and their changes over time. nih.gov This integrated analysis can reveal novel biomarkers and therapeutic targets that might be missed when looking at a single data type alone. nih.gov
Table 1: Examples of Multi-Omics Integration with Inosine Metabolism
| Omics Data Type | Potential for Integration with this compound Fluxomics | Research Application Example |
| Genomics | Correlating genetic variations (SNPs) with alterations in inosine metabolic flux. | Identifying individuals with a genetic predisposition to diseases characterized by altered purine (B94841) metabolism. |
| Transcriptomics | Linking changes in gene expression of enzymes in the purine salvage pathway to inosine flux. | Understanding how cancer cells upregulate specific genes to utilize inosine for survival. |
| Proteomics | Quantifying the levels of proteins involved in inosine transport and metabolism to contextualize flux data. | Investigating the proteomic response to increased inosine availability in immune cells. |
| Metabolomics | Combining flux data with measurements of other related metabolites to build comprehensive metabolic models. | Mapping the metabolic fate of inosine-derived ribose in various cell types under different conditions. |
Development of Novel Computational Models for Enhanced this compound Tracer Analysis
To fully harness the power of data generated from this compound tracer studies, sophisticated computational models are essential. These models can help to interpret the complex datasets and provide quantitative insights into metabolic fluxes. The development of such models is crucial for accurately predicting how metabolic pathways will respond to various stimuli or interventions.
Current approaches in metabolic flux analysis (MFA) utilize mathematical frameworks to estimate the rates of metabolic reactions. The choice of isotopic tracer is critical for the precision of these estimations. nih.gov For example, studies have shown that for analyzing the tricarboxylic acid (TCA) cycle, [U-13C5]glutamine is a preferred tracer, while [1,2-13C2]glucose provides precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov The development of new computational frameworks will further refine the analysis of data from tracers like this compound, allowing for more accurate and detailed metabolic maps.
Expansion of this compound Applications to Diverse Biological Systems and Pathophysiological Contexts
The utility of this compound as a tracer is not limited to a single biological system or disease state. Its application is expanding to a wide range of research areas, from immunology to neurobiology and cancer research.
In immunology, research has demonstrated that effector T cells can utilize inosine as an alternative energy source when glucose is scarce. nih.gov By using this compound, researchers were able to trace the metabolic fate of the inosine-derived ribose and show its contribution to key metabolic pathways that support T-cell proliferation and function. nih.gov This finding has significant implications for cancer immunotherapy, as supplementing with inosine could potentially enhance the anti-tumor activity of T cells in the nutrient-deprived tumor microenvironment. nih.gov
In the context of neurological disorders, inosine has been explored for its neuroprotective effects. nih.gov While a clinical trial for Parkinson's disease was terminated early, the underlying principle of elevating urate levels through inosine administration remains an area of interest. nih.gov Future studies using this compound could help to elucidate the precise metabolic pathways through which inosine exerts its effects in the central nervous system.
Table 2: Potential Applications of this compound in Different Pathophysiological Contexts
| Disease/Condition | Potential Research Application of this compound |
| Cancer | Tracing how cancer cells utilize inosine to fuel their growth and proliferation, especially under metabolic stress. |
| Autoimmune Diseases | Investigating the role of inosine metabolism in regulating the function and differentiation of immune cells. |
| Ischemic Injuries | Studying the metabolic adaptations of tissues to low oxygen conditions and the role of inosine in cell survival. |
| Infectious Diseases | Examining how viral infections alter host cell metabolism and the potential for targeting inosine pathways. nih.gov |
Elucidating the Regulatory Mechanisms Governing Inosine Metabolism and Its Downstream Pathways in Health and Disease
A fundamental goal of metabolic research is to understand how metabolic pathways are regulated. The use of stable isotope tracers like this compound is instrumental in unraveling these complex regulatory networks. By tracing the flow of carbon atoms from inosine through various metabolic routes, researchers can identify key regulatory enzymes and control points.
For example, purine nucleoside phosphorylase (PNP) is a critical enzyme that breaks down inosine into hypoxanthine (B114508) and ribose-1-phosphate (B8699412). nih.gov Studies have shown that inhibiting PNP can block the bioenergetic support provided by inosine to T cells. nih.gov This highlights the importance of PNP as a regulatory node in inosine metabolism.
Furthermore, understanding how inosine metabolism is regulated in different physiological and pathological states can provide insights into disease mechanisms. For instance, in hypoxic conditions, cells may alter their metabolism to rely more on alternative substrates like inosine. nih.gov Stable isotope labeling experiments can reveal the redistribution of carbon and nitrogen isotopes, shedding light on how metabolic pathways are rewired in response to low oxygen. nih.gov
Q & A
Q. What peer review pitfalls should researchers anticipate when publishing studies involving [1',2',3',4',5'-<sup>13</sup>C5]Inosine?
- Methodological Answer : Preempt critiques by addressing isotopic interference , sample contamination risks , and statistical power in the discussion. Use PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions and highlight novelty against prior labeled nucleotide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
